6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-Cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound with the molecular formula C11H16N2OS. It belongs to the class of pyrimidinones, which are characterized by a pyrimidine ring fused to a lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclohexylamine with methylthioacetamide in the presence of a suitable catalyst, followed by cyclization under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
2-(Methylthio)pyrimidin-4(3H)-one: This compound lacks the cyclohexyl group, making it less bulky and potentially less reactive.
6-Cyclohexyl-2-thiopyrimidin-4(3H)-one: This compound has a thiol group instead of a methylthio group, which may affect its reactivity and biological activity.
Uniqueness: 6-Cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to its combination of the cyclohexyl group and the methylthio group, which imparts distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
4-cyclohexyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-15-11-12-9(7-10(14)13-11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKMEYSSALBWPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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